(R)-2-羟甲基己酸

描述

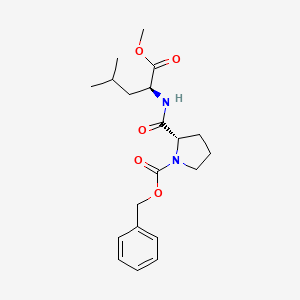

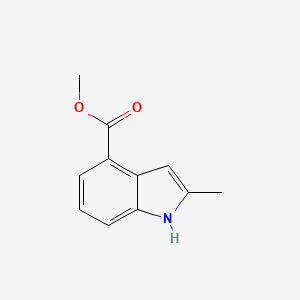

(R)-2-Hydroxymethylhexanoic acid, also known as HMMH or Homocysteine thiolactone, is a naturally occurring amino acid derivative. It is a thiolactone of homocysteine and is produced by the hydrolysis of S-adenosylhomocysteine. HMMH has been the subject of several scientific studies due to its potential applications in various fields.

科学研究应用

-

Biomedicine : Hydrophobic modification of polysaccharides and the construction and properties of their micelles . Polysaccharides have the characteristics of wide sources, excellent biocompatibility, and non-toxicity. There are multifunctional groups on the main chain of polysaccharides, which can be surface-modified or functionalized to have targeting ability . Amphiphilic polysaccharide micelles with good biocompatibility, degradability, high safety, easy structural modification, and special core-shell structure are regarded as ideal carriers for nanomedicines .

-

Mechanical Properties and Applications of Dual Network Hydrogels : Hydrogels with a three-dimensional network structure are particularly outstanding in water absorption and water retention because water exists stably in the interior, making the gel appear elastic and solid . The proposal of double-network hydrogels has dramatically improved the toughness and mechanical strength of hydrogels that can adapt to different environments .

-

Biological Pathways of Siderophores : Siderophores are a class of small molecules renowned for their high iron binding capacity, essential for all life forms requiring iron .

-

Chemical Industry : “®-2-Hydroxymethylhexanoic acid” is a chemical compound with the CAS Number: 668485-40-3 . It is used in various chemical industry products on the global and regional markets .

-

Microwave-Assisted Extraction of Phytochemicals : Microwave-assisted extraction (MAE) has emerged as a promising technique for the extraction of phytochemicals . MAE involves the utilization of microwaves to heat the sample, which facilitates the release of bioactive compounds from the plant matrix . This technique offers several advantages over traditional extraction methods, including faster extraction times, higher extraction yields, and reduced solvent consumption .

-

Drug Discovery and Design Using Natural Products : The extraction of essential oils, fats, and oils is now done using Soxhlet, hydrodistillation, and alcohol-maceration methods . These techniques involve manual operations and reproducibility is a significant problem . Therefore, the use of “®-2-Hydroxymethylhexanoic acid” in these processes could potentially improve the efficiency and reproducibility of the extraction process .

属性

IUPAC Name |

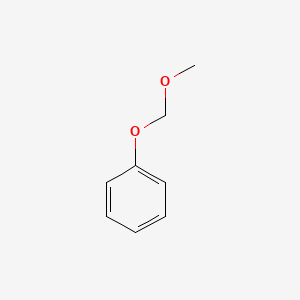

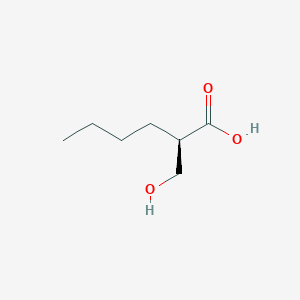

(2R)-2-(hydroxymethyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-2-3-4-6(5-8)7(9)10/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBHDGOFKNWYJO-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468382 | |

| Record name | (2R)-2-(Hydroxymethyl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Hydroxymethylhexanoic acid | |

CAS RN |

668485-40-3 | |

| Record name | (2R)-2-(Hydroxymethyl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,2-Dimethyl-1,2-azasilolidin-1-yl)(dimethyl)silyl]propan-1-amine](/img/structure/B1599815.png)